molecular formula C16H18N2O3 B3014404 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one CAS No. 343375-37-1

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one

Cat. No.: B3014404
CAS No.: 343375-37-1
M. Wt: 286.331
InChI Key: LZWDMUNBEMXEHR-MDZDMXLPSA-N
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Description

3-[(E)-3-(Dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one is a pyrrol-2-one derivative featuring a conjugated enoyl-dimethylamino side chain. Its core structure includes a five-membered lactam ring (pyrrolone) substituted with a hydroxy group at position 5, a methyl group at position 5, a phenyl ring at position 4, and an (E)-configured dimethylamino-propenoyl group at position 3.

Properties

IUPAC Name

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(21)14(11-7-5-4-6-8-11)13(15(20)17-16)12(19)9-10-18(2)3/h4-10,21H,1-3H3,(H,17,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWDMUNBEMXEHR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(=O)N1)C(=O)C=CN(C)C)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=C(C(=O)N1)C(=O)/C=C/N(C)C)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one, a member of the pyrrolone family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications, particularly in cancer treatment and other pharmacological areas.

The molecular formula of the compound is C15H18N2O3C_{15}H_{18}N_2O_3, with a molar mass of approximately 274.32 g/mol. It features a pyrrolone core, which is known for various biological activities.

PropertyValue
Molecular FormulaC15H18N2O3C_{15}H_{18}N_2O_3
Molar Mass274.32 g/mol
Density1.360 g/cm³
pKa4.74

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antitumor Activity
Recent studies have highlighted the antitumoral properties of pyrrolones, specifically their ability to inhibit estrogen receptor (ER)-positive breast cancer cell growth. For instance, compounds similar to this compound were shown to inhibit ER-mediated transcriptional activity in breast cancer cells without affecting androgen or glucocorticoid receptors . This selectivity suggests potential for reduced side effects compared to traditional therapies.

2. Mechanism of Action
The mechanism involves partial antagonism of ERα-mediated transcription and induction of apoptosis in cancer cells. Studies have demonstrated that certain derivatives can block the cell cycle at specific phases (sub-G1 and G0/G1), leading to decreased cell proliferation and increased cell death .

3. Anti-inflammatory Properties
Pyrrolone derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

Case Studies

A study focusing on structurally similar compounds demonstrated their efficacy against various cancer cell lines. For example:

  • Compound 32 : Inhibited E2-stimulated ERα-mediated transcription significantly and induced apoptosis in ER-positive breast cancer cells.
  • Compound 35 : Showed rapid non-competitive inhibition of ERα and was effective in reducing tumor growth in vivo models .

These findings underscore the potential therapeutic applications of pyrrolone derivatives in oncology.

Research Findings

Further investigations into the pharmacokinetics and bioavailability of these compounds are essential for understanding their clinical applicability. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate favorable drug-like properties, suggesting that modifications to enhance efficacy and reduce toxicity could be pursued .

Comparison with Similar Compounds

5-[4-(Dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one ()

  • Key Differences: Substituents: The benzoyl group at position 4 includes a 4-ethoxy-2-methylphenyl moiety instead of a simple phenyl group. Side Chain: A dimethylamino-propyl chain replaces the propenoyl-dimethylamino group at position 1.
  • Implications : The extended alkyl chain may increase lipophilicity, while the ethoxy group could alter electronic properties and metabolic stability .

1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one ()

  • Benzoyl Modification: The 4-ethoxy-3-methylbenzoyl group at position 4 differs from the target compound’s phenyl substituent.
  • Implications : Fluorine’s electron-withdrawing effects may influence intermolecular interactions or pharmacokinetics .

Compounds with Similar Enoyl-Dimethylamino Motifs

(E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one ()

  • Core Structure : Replaces the pyrrolone ring with a thiophene group.
  • Key Similarities: The (E)-dimethylamino-propenoyl group is retained.
  • Implications : The thiophene core may reduce planarity compared to pyrrolone, affecting π-π stacking in crystallographic packing .

3-(Dimethylamino)-1-phenylprop-2-en-1-one ()

  • Application : Used as a precursor in antitumor compound synthesis (e.g., compound 61a, IC50 = 3.13 μM).
  • Key Differences : Lacks the hydroxy-methyl-pyrrolone core, simplifying the structure but limiting hydrogen-bonding capacity.
  • Implications: The propenoyl-dimethylamino group alone may suffice for moderate bioactivity .

Chalcone Derivatives ()

Compounds like (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one share the α,β-unsaturated ketone system with the target compound’s enoyl group.

  • Dihedral Angles : Chalcones exhibit dihedral angles of 7.14°–56.26° between aromatic rings, suggesting conformational flexibility.

Thiazolidinone and Rhodanine Derivatives ()

3-(4-(3-(4-Aminophenyl)-4-oxothiazolidin-2-yl)phenylimino)-1-((dimethylamino)methyl)-5-nitroindolin-2-one ()

  • Core Structure: Thiazolidinone and indolinone moieties replace pyrrolone.
  • Key Similarities: The dimethylamino group is retained, but as a methyl substituent rather than a propenoyl side chain.
  • Implications : The nitro group may confer redox activity absent in the target compound .

5-Benzylidene-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one ()

  • Structural Features: A thioxothiazolidinone core with benzylidene and dimethylamino-ethyl groups.

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